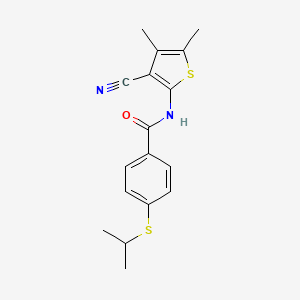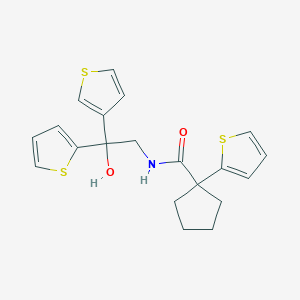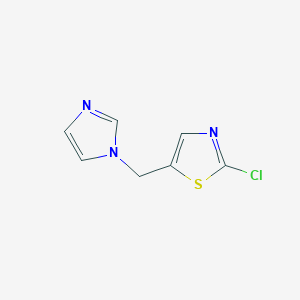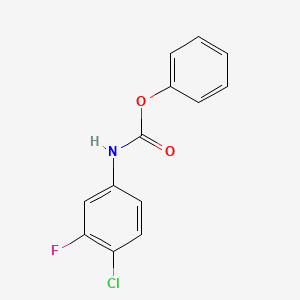
phenyl N-(4-chloro-3-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(4-chloro-3-fluorophenyl)carbamate (PFC) is an organochlorine compound that has been used extensively in scientific research and laboratory experiments. PFC is a carbamate ester, a type of organic compound that is composed of a carbonyl group and an amide group. It is also a fluorinated compound, meaning that it contains one or more fluorine atoms. PFC is a white, crystalline solid that has a melting point of approximately 55 °C.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Phenyl N-(4-chloro-3-fluorophenyl)carbamate may have relevance in the synthesis of antitumor drugs, as similar compounds have been used as intermediates in the development of small molecular inhibitors for anti-tumor applications (Wenhui Gan et al., 2021). This suggests potential research applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents.
Photophysical and Material Applications
Compounds with structures similar to this compound have been used in the development of fluorescent pH sensors (Zhiyong Yang et al., 2013). These materials demonstrate interesting photophysical properties such as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), which can be exploited in sensors and imaging applications.
Environmental and Analytical Chemistry
This compound-related compounds have been explored for their role in environmental sciences, such as in the degradation of contaminants. A study on the degradation of phenylurea herbicides by bacterial consortia highlights the environmental impact and potential bioremediation applications of similar compounds (Long Zhang et al., 2018).
Chiral Separation Technologies
Chiral stationary phases for high-performance liquid chromatography (HPLC) have been developed using related carbamate compounds, indicating potential research applications in analytical chemistry for the separation of enantiomers (B. Chankvetadze et al., 1997).
Propiedades
IUPAC Name |
phenyl N-(4-chloro-3-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPOUYSABMLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

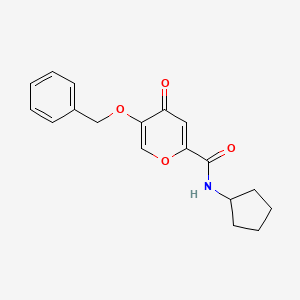
![5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2695619.png)
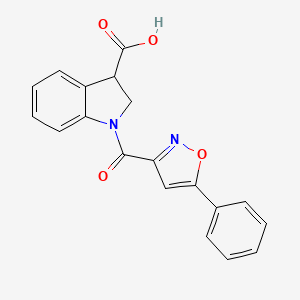
![2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2695621.png)
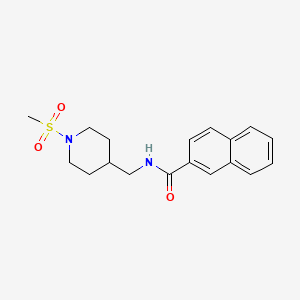
![2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B2695624.png)
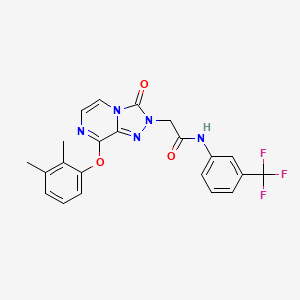
![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2695626.png)
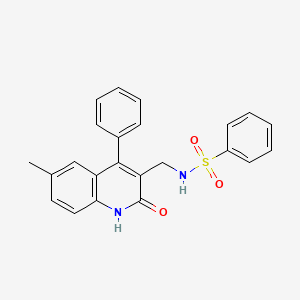
![5-Methyl-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2695628.png)
